Cresol red

描述

Historical Context and Evolution of Cresol (B1669610) Red Applications in Analytical Chemistry

Cresol red was first synthesized in the late 19th century by Eugen Baumann. palmercruz.com Initially, its vibrant red color found applications in the textile industry for dyeing fabrics. palmercruz.com Over time, researchers recognized its potential beyond simple coloration, leading to its exploration and integration into diverse scientific fields, particularly analytical chemistry. palmercruz.com The discovery of its reliable color-changing behavior in response to pH shifts marked a significant advancement in the development of synthetic pH indicators. palmercruz.com This property made it a valuable tool for monitoring and determining pH in various chemical processes and analytical tests, such as acid-base titrations. palmercruz.comamarischemicalsolutions.com Its historical use laid the groundwork for its continued importance in chemical analysis.

Contemporary Significance of this compound as a Research Tool

In contemporary chemical research, this compound remains a significant and versatile tool. Its primary application continues to be as a pH indicator in a wide array of settings. tristains.comamarischemicalsolutions.com It is frequently used in acid-base titrations to identify the endpoint of a reaction by signaling a change in pH. amarischemicalsolutions.com Beyond traditional titrimetry, this compound is employed in various biochemical and biological assays where precise pH monitoring is crucial, including cell culture media preparation, enzyme kinetics studies, and protein purification processes. tristains.com

Furthermore, this compound serves as a tracking dye in molecular biology techniques such as DNA, RNA, and protein electrophoresis. wikipedia.orgsigmaaldrich.comchemicalbook.com In agarose (B213101) gel electrophoresis, for instance, it runs with an apparent molecular size of approximately 125 base pairs of DNA and does not significantly inhibit Taq polymerase, making it a suitable alternative to other loading dyes. wikipedia.orgchemicalbook.com Recent research also explores its use in more advanced applications, such as colorimetric measurements of carbon dioxide concentration, which relies on the pH change induced by dissolved CO2. ontosight.ai Studies have also investigated the physical-chemical characteristics of purified this compound for enhanced accuracy in spectrophotometric pH measurements in complex matrices like seawater, highlighting its continued relevance in environmental and marine chemistry research. researchgate.netusf.edu

Fundamental Principles Governing this compound's Indicator Functionality

The functionality of this compound as a pH indicator is based on its ability to undergo structural changes in response to variations in hydrogen ion concentration in a solution. These structural changes alter the molecule's light absorption properties, resulting in visible color transitions. this compound is a weak organic diacid and exists in different protonation states depending on the pH of the surrounding medium. researchgate.net

This compound exhibits distinct color changes over specific pH ranges, corresponding to the loss or gain of protons. It has two primary transition ranges. In a strongly acidic environment (typically below pH 1.8), this compound appears red or orange. amarischemicalsolutions.comabcam.com As the pH increases into a more neutral to slightly acidic range (approximately pH 1.8 to 7.2), the molecule transitions to a yellow form. amarischemicalsolutions.comsigmaaldrich.comabcam.com In the near-neutral to alkaline range (specifically between pH 7.2 and 8.8), this compound undergoes another color change, shifting from yellow to red or violet/purple as it loses another proton. tristains.comamarischemicalsolutions.comsigmaaldrich.comabcam.comsigmaaldrich.commoneidechem.com This gradual color transition within the 7.2 to 8.8 range makes it particularly useful for monitoring pH shifts in near-neutral to slightly alkaline conditions. moneidechem.com

The color change is a result of the alteration in the molecule's conjugated system as protons are added or removed. This change in conjugation affects the energy gap between molecular orbitals, influencing which wavelengths of visible light the molecule absorbs and thus the color that is observed. reddit.com In acidic conditions, the molecule is in a more protonated form, while in basic conditions, it is deprotonated, leading to different resonance structures and consequently different absorption spectra. reddit.com

The pH transition ranges and corresponding colors for this compound are summarized in the table below:

| pH Range | Color |

| < 1.8 | Red to Orange |

| 1.8 – 7.2 | Yellow |

| 7.2 – 8.8 | Yellow to Red/Violet |

| > 8.8 | Red/Purple |

Note: Some sources indicate slightly different pH ranges and colors for the lower transition. amarischemicalsolutions.comsigmaaldrich.comchemicalbook.comabcam.comsigmaaldrich.com

Studies utilizing UV/Vis absorption spectroscopy have been instrumental in examining the protonation degree of this compound in various conditions, including frozen solutions, demonstrating how factors like local acid concentration can enhance protonation. researchgate.netacs.org The distinct absorption spectra of the different protonation states (e.g., H2(CR), H(CR)⁻, and CR²⁻) can be observed and analyzed to understand the acid-base equilibria and the mechanism of color change. researchgate.net

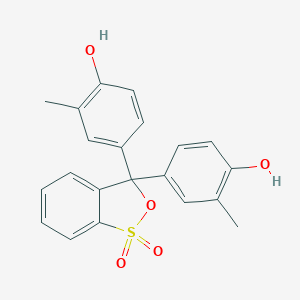

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRMNDMBJQTZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-29-0 (mono-hydrochloride salt) | |

| Record name | Cresol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8061929 | |

| Record name | Cresol Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; [Merck Index] Reddish-brown or green odorless solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |

| Record name | Cresol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1733-12-6 | |

| Record name | Cresol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cresol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresol red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cresol Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cresol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESOL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839K2R4B8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Purity Assessment

Advanced Synthesis Routes for Cresol (B1669610) Red

The synthesis of Cresol Red is predominantly achieved through condensation reactions involving specific aromatic precursors. These methods are designed to construct the characteristic sulfonephthalein backbone of the molecule.

Condensation Reactions with Aromatic Precursors

The primary industrial synthesis of this compound involves the condensation of o-sulfobenzoic acid anhydride (B1165640) with o-cresol. This reaction is a classic example of a Friedel-Crafts acylation, a fundamental process in organic chemistry for attaching substituents to aromatic rings. In this reaction, the o-sulfobenzoic acid anhydride acts as the acylating agent, reacting with two equivalents of o-cresol.

The reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride, which enhances the electrophilicity of the anhydride. The process involves the electrophilic attack of the cresol molecules on the anhydride, leading to the formation of the triphenylmethane (B1682552) structure. The final step is a dehydration reaction that results in the formation of the cyclic sultone ring characteristic of sulfonephthalein dyes.

A common method for the preparation of this compound involves mixing o-benzoyl sulfonyl anhydride, o-cresol, and anhydrous zinc chloride. google.com The reaction mixture is heated to a specific temperature range, typically between 115-120°C, and maintained for several hours to ensure the completion of the condensation reaction. google.com

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity of the final product. The optimization of chemical reactions involves systematically altering various parameters to achieve the desired outcome, such as improved cost-effectiveness, purity, selectivity, or yield. deskera.comsigmaaldrich.com Key parameters in the synthesis of this compound that are subject to optimization include:

Reactant Stoichiometry: The molar ratio of the reactants, specifically the o-sulfobenzoic acid anhydride and o-cresol, is a critical factor. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate the purification process. A typical weight ratio of sulfonyl anhydride to ortho-cresol to zinc chloride is 1:1.2:1.25. google.com

Catalyst Selection and Concentration: The choice and amount of the Lewis acid catalyst significantly influence the reaction rate and yield. While anhydrous zinc chloride is commonly used, other catalysts may be explored to improve efficiency and reduce environmental impact.

Temperature and Reaction Time: The reaction temperature and duration are carefully controlled to balance the rate of the desired condensation reaction against the potential for side reactions and decomposition of the product. The reaction is typically conducted at 115-120°C for 3.5-4 hours. google.com

Solvent System: While some syntheses are performed neat (without a solvent), the use of a suitable solvent can improve the solubility of reactants and facilitate heat transfer, leading to a more controlled reaction.

Work-up Procedure: The post-reaction work-up, which involves quenching the reaction and isolating the crude product, is optimized to minimize product loss and facilitate subsequent purification steps. This can include steps like adding water and dilute hydrochloric acid, followed by boiling and stirring to produce dispersed particles. google.com

| Parameter | Typical Condition | Rationale for Optimization |

|---|---|---|

| Reactant Ratio (Anhydride:Cresol) | 1:2 (molar) | Ensuring complete reaction of the anhydride; minimizing unreacted starting materials. |

| Catalyst | Anhydrous Zinc Chloride | Effective Lewis acid for promoting acylation; exploring alternatives for improved performance or greener chemistry. |

| Temperature | 115-120°C | Balancing reaction rate with the prevention of thermal decomposition and side product formation. |

| Reaction Time | 3.5-4 hours | Achieving high conversion without excessive energy consumption or product degradation. |

Purification Techniques for Enhanced Research Accuracy

The presence of impurities in this compound can significantly compromise its performance as a pH indicator, leading to inaccurate and unreliable measurements. usf.eduresearchgate.netnih.govresearchgate.netnist.gov Therefore, rigorous purification is essential to produce a high-purity dye suitable for sensitive analytical applications.

Methodologies for Bulk Scale Purification

For producing larger quantities of high-purity this compound, several chromatographic techniques are employed. These methods are scalable and effective at separating the desired product from unreacted starting materials, byproducts, and other colored impurities.

Flash Chromatography: This is a rapid form of column chromatography that uses a positive pressure to force the solvent through the stationary phase, significantly reducing the elution time. It is a widely used technique for the bulk purification of sulfonephthalein dyes like this compound. usf.edu The choice of solvent system (mobile phase) and stationary phase (e.g., silica (B1680970) gel) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating highly pure compounds. It utilizes high pressure to pump the mobile phase through a column packed with a fine stationary phase, providing high resolution and separation efficiency. acs.org This method is particularly useful for removing closely related impurities that are difficult to separate by other means. For instance, a preparative column can be used to purify meta-cresol purple, a related indicator, with a mobile phase composition of 70% acetonitrile (B52724) and 30% water with a trifluoroacetic acid modifier. acs.org

Following the initial synthesis, a common purification procedure involves washing the crude product with warm water to remove water-soluble impurities. google.com Subsequently, washing with organic solvents like diethyl ether and benzene (B151609) can be used to remove unreacted o-cresol. google.com

| Technique | Principle | Advantages for Bulk Scale |

|---|---|---|

| Flash Chromatography | Adsorption chromatography under pressure. | Faster than traditional column chromatography, good for moderate to large quantities. |

| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Provides very high purity, suitable for producing analytical standards. |

Impact of Impurities on Analytical Performance

Impurities in this compound can have a profound impact on its analytical performance, particularly in spectrophotometric pH measurements. The use of impure this compound can lead to systematic inaccuracies in pH determination that can be greater than 0.1 pH units. usf.eduresearchgate.net These impurities often absorb light in the same spectral region as the indicator, interfering with the absorbance measurements used to calculate pH.

Research on the related indicator, meta-cresol purple, has shown that unpurified batches from different vendors contain varying types and quantities of light-absorbing impurities. researchgate.net These impurities can cause pH measurement deviations as large as 0.018 pH units. acs.org The effect of these impurities is often more pronounced at higher pH values. acs.org

The presence of impurities can alter the apparent pKa of the indicator and affect the molar absorptivity ratios, which are critical parameters in the equations used to calculate pH from spectrophotometric data. usf.eduresearchgate.net Therefore, for applications requiring high accuracy, such as oceanographic studies of ocean acidification, the use of highly purified this compound is imperative. usf.eduresearchgate.net The purification of the indicator is a necessary step to ensure the inter-comparability and reliability of pH measurements across different studies and laboratories. nih.gov

Spectroscopic and Analytical Characterization

UV-Visible Absorption Spectroscopy of Cresol (B1669610) Red

UV-Visible absorption spectroscopy is a primary technique for characterizing Cresol Red, particularly due to its function as a pH indicator. The molecule's color change corresponds to distinct shifts in its absorption spectrum, which are dependent on the protonation state of the molecule.

This compound (CR) is a sulfonephthalein indicator that can exist in different protonated forms in solution, primarily as the fully protonated species (H₂I), the monoprotonated species (HI⁻), and the fully deprotonated species (I²⁻). Each of these forms exhibits a characteristic maximum absorption wavelength (λmax). researchgate.netresearchgate.net

In highly acidic environments, the fully protonated form is present. As the pH increases, the molecule undergoes its first deprotonation, forming the yellow-colored monoprotonated species, HI⁻, which has a λmax value of approximately 434 nm. researchgate.netresearchgate.net A second deprotonation occurs in alkaline conditions, resulting in the red-colored, fully deprotonated I²⁻ form. researchgate.net This deprotonation extends the conjugated system of the molecule, causing a bathochromic shift (a shift to a longer wavelength) in the absorption maximum to around 573 nm. researchgate.net

The equilibrium between these species is the basis for its use as a pH indicator. The first transition occurs in a very acidic range, while the second transition, from yellow (HI⁻) to reddish-purple (I²⁻), occurs in the pH range of 7.2 to 8.8.

| Species | Common pH Range | Form | Maximum Absorption Wavelength (λmax) | Color |

|---|---|---|---|---|

| H₂I | Very Acidic (e.g., pH 0.0) | Fully Protonated | ~518-520 nm | Amber |

| HI⁻ | Acidic to Neutral (e.g., pH 4.5) | Monoprotonated | ~433-434 nm | Yellow |

| I²⁻ | Alkaline (e.g., pH 12.0) | Fully Deprotonated | ~573 nm | Reddish-Purple |

The absorption characteristics of this compound are sensitive to the chemical environment, including solvent polarity, temperature, and salinity. researchgate.netusf.edu These environmental factors can influence the protonation equilibria and the molar absorptivity ratios of the different indicator species, which is particularly relevant for precise pH measurements in complex media like seawater. researchgate.net

For instance, studies on purified this compound for spectrophotometric pH measurements in seawater have characterized the effects of temperature and salinity on its molar absorptivity ratios (e.g., e₁ and e₃/e₂). researchgate.net It has been shown that these ratios, which are critical for calculating pH, are dependent on both temperature and salinity. researchgate.net Such dependencies necessitate careful calibration of the indicator for specific conditions to ensure accurate analytical results.

In the spectral analysis of this compound's acid-base equilibria, isosbestic points are observed. An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. wikipedia.org Consequently, the total absorbance at this wavelength remains constant as the ratio of the two species changes during a chemical reaction or a change in pH. wikipedia.org

The presence of a clean isosbestic point is strong evidence for a simple equilibrium between two principal species. For this compound, an isosbestic point is observed at approximately 483 nm for the equilibrium between the monoprotonated (HI⁻) and deprotonated (I²⁻) forms. researchgate.netresearchgate.net Another isosbestic point exists for the equilibrium between the fully protonated (H₂I) and monoprotonated (HI⁻) species. usf.edu The precise wavelength of these isosbestic points can show a slight dependence on temperature. researchgate.netusf.edu

| Equilibrium | Isosbestic Point Wavelength |

|---|---|

| H₂I ⇌ HI⁻ | Determined at low pH usf.edu |

| HI⁻ ⇌ I²⁻ | ~483 nm researchgate.netresearchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR) in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. slideshare.net For this compound, the ¹H NMR spectrum confirms the presence of the different types of protons corresponding to its molecular structure.

The spectrum typically shows signals corresponding to:

Aromatic protons: Signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm) arise from the protons on the benzene (B151609) and phenol rings.

Methyl protons: The protons of the two methyl (-CH₃) groups attached to the phenolic rings give rise to a characteristic signal, typically in the upfield region around 2.0 ppm.

Hydroxyl protons: The phenolic hydroxyl (-OH) protons can produce a signal, though its chemical shift can be variable and it may be broadened or exchange with solvent protons.

The exact chemical shifts and multiplicities depend on the solvent used for the analysis. ucla.edu The data obtained from ¹H NMR is consistent with the established structure of this compound, confirming the connectivity and environment of its hydrogen atoms. chemicalbook.comchemicalbook.com

| Proton Type | Approximate Chemical Shift (δ, ppm) | Inferred Structural Moiety |

|---|---|---|

| Aromatic (Ar-H) | ~6.5 - 8.0 | Benzene and Phenol Rings |

| Methyl (-CH₃) | ~1.9 | Methyl groups on phenol rings |

Note: Chemical shifts are approximate and can vary based on the deuterated solvent and other experimental conditions. ucla.educhemicalbook.com

Advanced Spectrophotometric Techniques in this compound Analysis

In complex samples where multiple absorbing species are present, their individual UV-Visible spectra often overlap, making direct quantification difficult. scispace.cominnovareacademics.in Derivative spectrophotometry is an advanced analytical technique that enhances the resolution of overlapping spectra. scispace.cominnovareacademics.in This method involves calculating the first, second, or higher-order derivative of the absorbance with respect to wavelength (dA/dλ, d²A/dλ², etc.).

This technique has been successfully applied to the simultaneous determination of this compound (CR) and other dyes, such as Methyl Orange (MO), in a binary mixture. nih.gov The principle relies on measuring the amplitude of the derivative spectrum of one component at a "zero-crossing point" of the other component(s). A zero-crossing point is a wavelength where the derivative value of an interfering substance is zero, thus eliminating its contribution to the measurement. nih.gov

For the analysis of a CR and MO mixture, the first-derivative method (¹D) was used. The quantification of CR was performed at 365 nm, a wavelength where the first derivative of MO's absorbance is zero. Conversely, MO was quantified at 520 nm, a zero-crossing point for CR in the first-derivative spectrum. nih.gov This approach allows for accurate, simultaneous analysis without prior chemical separation of the components. nih.govnahrainuniv.edu.iq

Charge-Transfer Complexation and Spectrophotometric Determination

This compound's utility in analytical chemistry extends to its application as an electron acceptor in charge-transfer (CT) reactions, forming the basis for spectrophotometric methods to determine various compounds. These reactions involve the transfer of an electron from a donor molecule to this compound, resulting in a colored charge-transfer complex that can be quantified.

A spectrophotometric method has been developed for the determination of Roxithromycin based on the charge-transfer reaction between Roxithromycin, acting as an electron donor, and this compound as an acceptor. nih.gov The formation of the resulting complex allows for the quantitative analysis of the antibiotic. The composition of this charge-transfer complex was determined to be a 1:1 ratio between Roxithromycin and this compound. nih.gov The reaction conditions were optimized, establishing a reaction time of ten minutes at a temperature of 35°C in an alcohol-acetone solution. nih.gov Under these conditions, the complex exhibits maximum absorbance at 456 nm. nih.gov

Similarly, a charge-transfer reaction between chlorhexidine acetate (B1210297) and this compound in an alcohol-acetone solution has been studied for spectrophotometric purposes. researchgate.net This reaction also forms a 1:1 complex and has been applied to the determination of chlorhexidine acetate. researchgate.net

The analytical parameters for these spectrophotometric methods are summarized in the table below.

| Analyte | Donor | Acceptor | Molar Ratio (Donor:Acceptor) | λmax | Apparent Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (mg·L⁻¹) |

| Roxithromycin | Roxithromycin | This compound | 1:1 nih.gov | 456 nm nih.gov | 1.05 x 10⁴ nih.gov | 0 - 80 nih.gov |

| Chlorhexidine Acetate | Chlorhexidine Acetate | This compound | 1:1 researchgate.net | 455 nm researchgate.net | 1.08 x 10⁴ researchgate.net | 0 - 80 researchgate.net |

Electrochemical Characterization of this compound and its Derivatives

The electrochemical properties of this compound have been harnessed in the development of modified electrodes for sensing applications. By immobilizing this compound on an electrode surface, sensors with enhanced electrocatalytic activity and selectivity can be fabricated.

One such application involves the creation of a this compound modified glassy carbon electrode, prepared through electrochemical polymerization. researchgate.net The cyclic voltammograms of this modified electrode show a pair of well-defined redox peaks. researchgate.net A key characteristic of this electrode is that its formal potential shifts in the negative direction as the pH of the solution increases. researchgate.net

This polymerized this compound film exhibits significant electrocatalytic activity, particularly towards the oxidation of ascorbic acid. researchgate.net The modified electrode was found to lower the overpotential for ascorbic acid oxidation by 300 mV when compared to a bare glassy carbon electrode, alongside a drastic enhancement of the anodic currents. researchgate.net This catalytic behavior allows for the sensitive determination of ascorbic acid, with a linear calibration graph in the concentration range of 50–500 μM. researchgate.net The incorporation of this compound into electrode materials represents a promising strategy for developing advanced electrochemical sensors.

| Electrode | Analyte | Key Findings |

| Polymerized this compound Film on Glassy Carbon Electrode | Ascorbic Acid | Exhibits a couple of well-defined redox peaks. researchgate.net |

| Formal potential shifts negatively with increasing pH. researchgate.net | ||

| Reduces overpotential for ascorbic acid oxidation by 300 mV compared to bare electrode. researchgate.net | ||

| Linear response range for ascorbic acid: 50–500 μM. researchgate.net |

Applications in Advanced Analytical Chemistry

Cresol (B1669610) Red in Potentiometric Titrations

Potentiometric titrations are a core analytical technique where the endpoint is determined by measuring the potential of a suitable electrode. Cresol Red has been integrated into electrode systems to act as a sensor indicator, particularly in acid-base titrations. researchgate.netwikipedia.org

The fabrication of chemically modified electrodes (CMEs) has gained attention for its potential in diverse analytical applications. researchgate.net The incorporation of this compound into electrode materials is a strategy for developing electrochemical sensors with enhanced performance, including improved electrocatalytic activity and selectivity.

Several methods have been employed to create this compound-modified electrodes:

Electrochemical Polymerization : A common technique involves the electrochemical polymerization of this compound onto a conductive surface, such as a glassy carbon electrode (GCE). This process creates a stable, electroactive film of poly(this compound) on the electrode surface. researchgate.netresearchgate.net Field Emission Scanning Electron Microscopy (FESEM) of these modified surfaces reveals the formation of irregular spherical nanoparticles, confirming the modification. researchgate.net

Spin Coating : Modified electrodes have been prepared by spin-coating a solution containing this compound onto a high-conductivity surface, like tin(IV) oxide (SnO₂) coated glass. researchgate.net This method allows for the creation of thin, uniform films. researchgate.net

Sol-Gel Encapsulation : this compound can be encapsulated within a silica (B1680970) nanomatrix using the sol-gel method. researchgate.net This technique involves trapping the dye molecules within a porous silica network, which can then be applied to an electrode surface. researchgate.net

These modified electrodes are designed to function as indicator electrodes in potentiometric setups, where changes in the potential of the electrode correspond to changes in the analyte concentration. researchgate.net

The performance of this compound-modified electrodes is evaluated based on several key characteristics, including response time, linearity, and detection limits. These sensors have demonstrated utility in both potentiometric titrations and the detection of specific analytes.

For potentiometric acid-base titrations, a this compound-modified tin oxide electrode (G/CR) exhibited a linear potential-pH relationship with a slope of 51.581 mV/decade at 298K, which is close to the theoretical Nernstian value of 59 mV/decade. researchgate.net The response time for this sensor was in the range of 100 to 450 seconds. researchgate.net

When used for the detection of specific electroactive species, this compound-modified electrodes show enhanced catalytic activity. For instance, a poly(this compound) modified glassy carbon electrode demonstrated a significant electrocatalytic response to the oxidation of ascorbic acid and dopamine (B1211576). researchgate.net The modification resulted in a negative shift of the oxidation potential by 150 mV and a notable increase in the current response compared to a bare electrode. researchgate.net

Below is a table summarizing the performance characteristics of different this compound-based sensors for various analytes.

| Electrode Type | Analyte | Linear Range | Detection Limit (S/N=3) | Key Findings |

| Poly(this compound) Modified Glassy Carbon Electrode researchgate.net | Ascorbic Acid | 1.0 × 10⁻⁶ to 1.0 × 10⁻³ mol L⁻¹ | 8.3 × 10⁻⁷ mol L⁻¹ | Showed high electrocatalytic activity and enhanced current response. |

| Nano Poly(this compound) Modified Glassy Carbon Electrode researchgate.net | Uric Acid | 30 µM - 575 µM | 5 µM | Successfully resolved the oxidation peaks of uric acid and ascorbic acid. |

| This compound encapsulated in Silica Nanoparticles (CR-SNPs) researchgate.net | pH | 1-10 | Not Applicable | Exhibited a fast response time of 0.51 seconds at pH 10. |

This compound in Colorimetric Assays

Colorimetric assays rely on changes in color to detect and quantify chemical substances. This compound is an effective indicator in this regard due to its sharp color change from yellow to reddish-purple in the pH range of 7.2 to 8.8. profilab24.comwikipedia.org

Optical sensors utilizing this compound have been developed for the detection of carbon dioxide (CO₂). researchgate.netresearchgate.net The underlying principle of these sensors is the reaction of CO₂ with water to form carbonic acid, which subsequently lowers the pH of the sensing medium. This pH change is then detected by the this compound indicator.

The methodology involves:

Sensor Fabrication : A detection solution containing this compound is prepared. researchgate.netresearchgate.net This solution can be incorporated into dry, thin polymer films, creating a CO₂-sensitive ink. researchgate.net

Exposure and Reaction : When the sensor is exposed to CO₂, the gas dissolves in the aqueous component of the sensor matrix, forming carbonic acid (H₂CO₃).

Colorimetric Response : The increase in acidity causes the this compound to change color. The intensity of this color change is proportional to the partial pressure of CO₂. researchgate.net

Detection : The color change is quantified using digital imaging and color space analysis. The ACES AP0 color space has been shown to be effective for discerning subtle color variations corresponding to different CO₂ concentrations. researchgate.netresearchgate.net

These sensors are reversible and their sensitivity can be tuned by adjusting the concentration of the base in the indicator solution. researchgate.net While this compound is used, related dyes like m-cresol purple and phenol red also function on the same principle and have been successfully used to detect CO₂ at a pH of 10, with response times decreasing as CO₂ concentration increases. researchgate.netnih.govatlantis-press.com

Beyond carbon dioxide, this compound has been applied in the development of sensors for other chemical species.

Dimethylamine (B145610) (DMA) Sensing : A planar optical sensor for dimethylamine was fabricated using a composite thin film of this compound and titanium dioxide. The sensor's color transformation upon exposure to DMA was analyzed using UV-visible spectroscopy, demonstrating a fast response time of 6 seconds and a rapid recovery of 21 seconds. researchgate.net

Copper Ion (Cu²⁺) Sensing : this compound forms colorimetric complexes with copper ions. This property has been utilized for the detection of Cu²⁺, with the limit of detection (LOD) being dependent on the associated counter-ion.

| Counter-ion | Linear Range | Limit of Detection (LOD) | R² |

| Copper acetate (B1210297) | 5–100 ppm | 5.06 ppm | 0.996 |

| Copper chloride | Not specified | 2.78 ppm | 0.999 |

Data sourced from a non-prohibited section of a source listed for exclusion on other topics.

This compound in Environmental Analytical Methodologies

This compound's utility as a pH indicator makes it a valuable tool in environmental monitoring, particularly for assessing water quality. octagonchem.com It is used to monitor the pH of various water samples, including drinking water and wastewater, to ensure they meet quality and safety standards. profilab24.comoctagonchem.com

A significant application is in the spectrophotometric measurement of seawater pH. researchgate.netusf.edu Ocean acidification is a critical area of environmental research, and precise pH measurements are essential. Purified this compound is used as an indicator dye for these measurements. researchgate.netusf.edu The pH on the total hydrogen ion concentration scale (pHT) is determined from the ratio of the absorbance of the dye at two different wavelengths (573 nm and 433 nm). researchgate.netusf.edu this compound is particularly recommended for measuring the acidity of seawater with a pHT (at 298.15 K) between 6.8 and 7.8, a range that is increasingly relevant due to ongoing ocean acidification. researchgate.netusf.edu

The precision of these measurements is critical, as the use of impure this compound can lead to significant systematic inaccuracies. researchgate.netusf.edu Therefore, the characterization of the dye's physical-chemical properties over various temperatures and salinities is crucial for accurate environmental analysis. researchgate.netusf.edu

Seawater pH Measurement and Ocean Acidification Studies

The precise measurement of seawater pH is crucial for studying the impacts of ocean acidification, which is the ongoing decrease in the pH of the Earth's oceans caused by the uptake of anthropogenic carbon dioxide (CO₂) from the atmosphere. Spectrophotometric methods using pH indicators like this compound are widely employed for their high precision. nih.gov

The use of impure this compound can lead to significant inaccuracies in spectrophotometric seawater pH measurements. researchgate.netusf.edu Therefore, purified this compound is essential for reliable data. The physical-chemical properties of purified this compound have been characterized for use in spectrophotometric seawater pH measurements over a range of temperatures and salinities. researchgate.netusf.edu

The pH on the total hydrogen ion concentration scale (pHT) can be determined from the ratio of the absorbances of the acidic and basic forms of this compound at two different wavelengths, typically 433 nm and 573 nm. researchgate.netusf.edu This makes this compound a valuable tool for monitoring the subtle but significant changes in ocean pH associated with acidification. researchgate.net As ocean acidification continues, the pH of more ocean areas will fall into the optimal indicating range of this compound, increasing its importance in future studies. researchgate.netusf.edu

pH Monitoring in Aquatic Systems

Beyond ocean acidification studies, this compound is frequently used for monitoring the pH in various aquatic systems, including aquaria. wikipedia.org Its color transition in the 7.2 to 8.8 range is well-suited for the typical pH of many freshwater and marine environments. octagonchem.com This allows for visual or spectrophotometric monitoring of pH to ensure water quality and the health of aquatic organisms. chemimpex.com It is also utilized in water quality testing to ensure that water meets safety and quality standards for applications such as drinking water and wastewater treatment. octagonchem.com

Cresol Red in Biological and Biochemical Research

Applications in Cellular pH Monitoring and Biological Systems

Cresol (B1669610) Red's pH-sensitive color change makes it a valuable tool for monitoring pH in various biological contexts.

pH Dynamics in Cell Culture and Microbial Media

Maintaining optimal pH is critical for cell viability and growth in cell culture. Cresol Red is frequently incorporated into cell culture media to provide a visual indication of pH changes amarischemicalsolutions.comchemimpex.comresearchgate.net. This allows researchers to quickly assess the health of the culture; a shift in color can signal metabolic changes or contamination that alter the pH amarischemicalsolutions.comchemimpex.comresearchgate.net. Similarly, in microbiology, this compound is used in growth media to indicate pH changes resulting from microbial metabolism, which can aid in the identification and study of microorganisms amarischemicalsolutions.comchemimpex.comroyalindustries.netidealmedical.co.za. The color change provides a clear visual cue for quick assessment of pH levels in these media chemimpex.com.

In Vivo pH Sensing in Biological Organisms

While traditionally used in vitro, research is exploring the potential of this compound derivatives for in vivo pH sensing. Fluorinated derivatives of related pH indicators, such as meta-cresolsulfonphthalein (Cresol Purple), have been synthesized and tested for noninvasive pH monitoring using Cerenkov imaging in mouse models nih.gov. These probes exhibit selective Cerenkov quenching at pH values above their pKa, allowing for ratiometric imaging to estimate absolute pH in vivo nih.gov. This demonstrates a potential avenue for using this compound-based compounds to study pH dynamics within living organisms. Fiber-optic sensors utilizing this compound have also been explored for in vivo measurements in biological fluids nih.gov. Highly spatial resolution pH sensors are being developed for in vivo applications, particularly in the context of tumor microenvironments which are characterized by acidity rsc.org.

This compound as a Tracking Dye in Molecular Biology

This compound is widely used in molecular biology as a tracking dye to monitor the progress of electrophoresis.

Electrophoretic Mobility Studies (DNA, RNA, Protein)

This compound serves as a color marker in both agarose (B213101) gel electrophoresis (for DNA and RNA) and polyacrylamide gel electrophoresis (for proteins) gspchem.comamarischemicalsolutions.comsigmaaldrich.comroyalindustries.netfishersci.atidealmedical.co.zawikipedia.orgaatbio.comgspchem.com. As a tracking dye, it migrates through the gel ahead of the biological molecules, providing a visual indicator of how far the electrophoresis has progressed without staining the molecules themselves gspchem.comamarischemicalsolutions.comwikipedia.org. In a 1% agarose gel, this compound typically runs with an apparent molecular size equivalent to approximately 125 base pairs (bp) of DNA, although its migration rate can be influenced by buffer concentration and other components fishersci.atwikipedia.org.

Integration into PCR Reagent Systems

This compound is also a suitable constituent of Polymerase Chain Reaction (PCR) reagent systems sigmaaldrich.comroyalindustries.netp212121.comdiscofinechem.comgspchem.comsigmaaldrich.cn. It can be used in many common molecular biology reactions as an alternative to other loading dyes gspchem.comwikipedia.orggspchem.com. Notably, this compound does not inhibit Taq polymerase to the same extent as some other common loading dyes fishersci.atwikipedia.org. It has been used in the loading buffer for MHC (major histocompatibility complex) class I typing through PCR gspchem.comsigmaaldrich.cn.

Advanced Biological Staining Applications

Histological and Microbiological Staining Techniques

This compound is employed in histological and microbiological staining techniques to enhance the visualization of cellular structures and microorganisms under the microscope chemimpex.comeqipped.com. As a pH indicator stain, it provides clear color changes in response to the acidity or alkalinity within microscopic samples, aiding in the differentiation of cell structures and tissues eqipped.com. This distinct color contrast improves visualization and can contribute to diagnostic accuracy eqipped.com. This compound solution is compatible with various microscopic staining techniques and can be combined with other stains or reagents for enhanced multi-color imaging of complex biological specimens eqipped.com. It is utilized in staining bacterial cultures, tissue biopsies, and cell smears, delivering sharp differentiation and vivid color contrast eqipped.com. This compound is also used in routine pH assessments for microbial culture media preparations royalindustries.netsigmaaldrich.com.

Neurohistological Applications of this compound Derivatives

While direct applications of this compound itself in neurohistology are less commonly highlighted, derivatives of cresol, such as Glycine this compound, have been noted for their use as stains in neurohistology medchemexpress.commedchemexpress.com. Glycine this compound is a complexometric indicator that forms colored complexes with certain metal ions medchemexpress.commedchemexpress.com. Its application as a stain in neurohistology suggests a role in visualizing neural tissues or components, although specific details regarding the structures stained or the techniques used are often found in specialized neurohistological protocols or research focusing on those particular derivatives medchemexpress.commedchemexpress.com.

Applications in Isothermal Amplification for Pathogen Detection

This compound serves as a pH-sensitive indicator in isothermal amplification methods, such as Loop-Mediated Isothermal Amplification (LAMP), for the visual detection of pathogen DNA or RNA mdpi.commdpi.com. During the amplification process, the reaction mixture typically becomes more acidic due to the release of protons as nucleotides are incorporated into newly synthesized DNA nih.gov. This compound, being a pH indicator, changes color in response to this pH shift nih.gov. This color change provides a simple and rapid visual confirmation of successful amplification and thus the presence of the target pathogen nucleic acid mdpi.comnih.gov.

Degradation Pathways and Environmental Remediation Strategies

Biodegradation of Cresol (B1669610) Red

Fungal species, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including synthetic dyes. This capability is largely attributed to their production of potent extracellular lignocellulolytic enzymes.

The biotransformation of Cresol Red has been observed in studies utilizing specific fungal strains. Research has identified fungi capable of decolorizing and degrading this compound, indicating the potential for mycoremediation. A study involving twenty different types of white-rot fungi isolated from decayed wood found that certain strains were effective in breaking down this compound core.ac.uk. Two notable fungi, identified through 18S rRNA sequence analysis as Trichoderma harzianum M06 and Absidia spinosa M15, demonstrated a significant ability to decolorize and degrade this compound in both agar and liquid mediums core.ac.uk. The mechanism of degradation by these fungi involves the breakdown of the complex dye molecule into simpler aromatic compounds core.ac.uk.

Fungi, in general, employ a variety of mechanisms for dye degradation, including biosorption to the mycelial surface and enzymatic degradation nih.gov. The initial step often involves the uptake of the dye, followed by enzymatic attack.

The metabolic pathway of this compound degradation by Trichoderma harzianum M06 and Absidia spinosa M15 has been investigated, leading to the identification of several intermediate metabolites. Analysis using techniques such as UV-vis spectrophotometry, Thin Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) has provided insight into the breakdown products core.ac.uk.

For Trichoderma harzianum M06, the degradation of this compound resulted in the formation of 2-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid core.ac.uk. In the case of Absidia spinosa M15, the identified metabolic products were benzoic acid and benzeneacetic acid core.ac.uk. The identification of these metabolites suggests that the fungal strains cleave the this compound molecule at different points, leading to distinct degradation pathways.

Table 1: Identified Biodegradation Metabolites of this compound by Fungal Strains core.ac.uk

| Fungal Strain | Identified Metabolites |

| Trichoderma harzianum M06 | 2-hydroxybenzoic acid, 2,4-dihydroxybenzoic acid |

| Absidia spinosa M15 | Benzoic acid, Benzeneacetic acid |

The degradation of complex aromatic compounds like this compound by fungi is primarily an enzymatic process. Fungi secrete a cocktail of extracellular enzymes, broadly categorized as ligninolytic enzymes, which are non-specific and can oxidize a wide variety of substrates. These enzymes include laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP) battelle.org.

While the specific enzymes responsible for this compound degradation by Trichoderma harzianum and Absidia spinosa were not explicitly detailed in the available abstracts, the degradation of dyes by fungi is generally attributed to these powerful oxidative enzymes core.ac.uk. The process typically involves the generation of highly reactive free radicals by these enzymes, which then attack the chromophoric groups of the dye, leading to decolorization and further degradation of the aromatic structure core.ac.uk. The identification of hydroxylated and carboxylated benzoic acid derivatives as metabolites suggests the action of oxygenases and dehydrogenases in the degradation pathway core.ac.ukresearchgate.net.

Photocatalytic Degradation of this compound

Photocatalysis, a type of Advanced Oxidation Process (AOP), offers a promising chemical alternative for the degradation of organic pollutants like this compound. This process typically involves the use of a semiconductor photocatalyst, which upon irradiation with light of suitable wavelength, generates highly reactive oxygen species (ROS) that can mineralize the dye.

The photocatalytic degradation of this compound has been successfully demonstrated using various photocatalysts. One study investigated the use of nanometer TiO2, which proved to be an efficient method for degrading this compound in wastewater under UV light irradiation researchgate.net. The efficiency of the degradation is influenced by several factors including the initial concentration of this compound, the pH of the solution, irradiation time, and the intensity of the UV irradiation researchgate.net.

Another approach involves the use of organic acids to induce the photocatalytic oxidation of this compound. A study on the use of oxalic acid in the presence of UV irradiation showed an 89% elimination of this compound after 5 hours nih.gov. This process relies on the photolysis of the carboxylic acid to generate hydroxyl radicals (•OH) in situ, which are powerful oxidizing agents that drive the degradation of the dye nih.gov. The degradation efficiency was found to be dependent on the concentration of the organic acid and the pH of the medium, with a pH of 2.39 being optimal when oxalic acid is used nih.gov.

The kinetics of the photocatalytic degradation of this compound can be significantly influenced by the presence of other chemical species, such as organic acids and metal ions.

The addition of oxalic acid has been shown to act as an inducer for the photodegradation of this compound nih.gov. The optimal concentration of oxalic acid was found to be 5 × 10⁻³ M nih.gov. The mechanism involves the formation of hydroxyl radicals, the involvement of which was confirmed by the use of isopropanol as a •OH scavenger, which inhibited the degradation process nih.gov. The degradation was also found to be faster under natural sunlight compared to artificial UV irradiation, highlighting the potential for environmentally friendly applications nih.gov.

The presence of metal ions can either enhance or inhibit the photodegradation process. In the this compound-oxalic acid system, the addition of Fe²⁺ ions was observed to improve the disappearance of the dye nih.gov. Conversely, the presence of Zn²⁺ and Cu²⁺ ions slowed down the degradation of this compound nih.gov. This suggests that the choice of metal ions and their concentrations are critical parameters in optimizing the photocatalytic degradation process.

Table 2: Effect of Metal Ions on the Photodegradation of this compound in the Presence of Oxalic Acid nih.gov

| Metal Ion | Effect on Degradation Rate |

| Fe²⁺ | Enhancement |

| Zn²⁺ | Inhibition |

| Cu²⁺ | Inhibition |

Adsorption-Based Removal of this compound from Aqueous Solutions

The discharge of colored effluents from industries such as textiles, paints, and pharmaceuticals poses a significant environmental challenge. This compound, a synthetic dye, is a persistent pollutant that requires effective removal strategies from wastewater. Adsorption has emerged as a promising technique due to its efficiency and the potential for using low-cost, readily available materials as adsorbents.

Development and Characterization of Novel Adsorbents (e.g., Agricultural Wastes, Recycled Materials)

Recent research has focused on developing cost-effective adsorbents from agricultural wastes and recycled materials for the removal of this compound. These materials offer a sustainable alternative to commercially available activated carbon.

Agricultural Wastes:

Mango Leaf and Orange Peel: Studies have investigated the use of mango leaves and orange peels as adsorbents for this compound. njse.org.ng Characterization using Fourier-transform infrared spectroscopy (FTIR) revealed the presence of functional groups such as C=O (carbonyls), C=C (aromatic rings), and C-O (alcoholic) bonds, which are responsible for the adsorption process. njse.org.ng After adsorption, a decrease in the absorbance bands of these functional groups indicated that the active sites on the adsorbents had been occupied by the this compound dye molecules. njse.org.ng

Hot Water-Treated Cow Waste (HWTCW): This agricultural waste has also been explored as an efficient adsorbent. FTIR analysis identified key functional groups like -OH, C=O, C=C, and C-O on the biomass surface. Scanning electron microscopy (SEM) showed a heterogeneous and irregular rough surface, characteristic of lignocellulosic materials, which provides ample sites for dye adsorption. ncsu.edu

Recycled Materials:

Waste Tire Rubber: Low-cost adsorbents prepared from waste tire rubber have been successfully used to remove this compound from liquid solutions. scientific.netscispace.comresearcher.liferesearchgate.net This approach offers a dual benefit of waste management and water treatment. In one study, a removal efficiency of over 81% was achieved. scientific.netresearchgate.net The adsorption process in this case is considered to be physical adsorption. scientific.net

Wastepaper: The feasibility of using wastepaper as an adsorbent for this compound has been examined. Research indicates that wastepaper has the potential to act as an effective adsorbent for this dye. researchgate.nettecnoscientifica.com

The development of these novel adsorbents from readily available and low-cost sources presents a sustainable and economical approach to mitigating water pollution caused by this compound.

Adsorption Isotherms and Kinetic Modeling

To understand the interaction between this compound and various adsorbents, as well as the rate of the adsorption process, isotherm and kinetic models are employed.

Adsorption Isotherms:

Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly used to analyze this equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. unacademy.com It has been found to be a good fit for the adsorption of this compound onto mango leaves, with a monolayer adsorption capacity of 70.64 mg/g. njse.org.ng It also described the adsorption on waste tire rubber well, with a correlation coefficient (R²) value of 0.8799. scientific.netresearchgate.net

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface. unacademy.com The adsorption of this compound onto orange peel and wastepaper was best described by the Freundlich isotherm model. njse.org.ngresearchgate.nettecnoscientifica.com For wastepaper, the Freundlich model yielded a high correlation coefficient (R²) of 0.974. researchgate.nettecnoscientifica.com

Table 1: Adsorption Isotherm Parameters for this compound on Various Adsorbents

| Adsorbent | Isotherm Model | Parameters | Reference |

|---|---|---|---|

| Mango Leaf | Langmuir | qm = 70.64 mg/g | njse.org.ng |

| Orange Peel | Freundlich | - | njse.org.ng |

| Waste Tire Rubber | Langmuir | R² = 0.8799 | scientific.netresearchgate.net |

| Wastepaper | Freundlich | R² = 0.974 | researchgate.nettecnoscientifica.com |

Kinetic Modeling:

Adsorption kinetics describe the rate of adsorbate uptake and the mechanism of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available active sites. The adsorption of this compound onto mango leaves was found to conform to this model. njse.org.ng

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govyoutube.com The adsorption of this compound onto orange peel and wastepaper was well-represented by the pseudo-second-order model. njse.org.ngresearchgate.nettecnoscientifica.com For wastepaper, this model had a high correlation coefficient (R²) of 0.963. researchgate.net

Table 2: Adsorption Kinetic Model Parameters for this compound

| Adsorbent | Kinetic Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Mango Leaf | Pseudo-First-Order | - | njse.org.ng |

| Orange Peel | Pseudo-Second-Order | - | njse.org.ng |

| Wastepaper | Pseudo-Second-Order | 0.963 | researchgate.nettecnoscientifica.com |

Thermodynamic Parameters of Adsorption

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the spontaneity and nature of the adsorption process.

A study on the adsorption of this compound onto mango leaves and orange peels revealed that the process is spontaneous and endothermic. njse.org.ng

Enthalpy Change (ΔH°): The positive values of ΔH° indicated that the adsorption process is endothermic, meaning it is favored by an increase in temperature. This is because the activation of dye molecules at the adsorbent sites occurs as the temperature rises. njse.org.ng

Entropy Change (ΔS°): The positive values of ΔS° suggested an increase in randomness at the solid-liquid interface during the adsorption process. njse.org.ng

Gibbs Free Energy Change (ΔG°): The negative values of ΔG° would confirm the spontaneous nature of the adsorption.

Table 3: Thermodynamic Parameters for the Adsorption of this compound

| Adsorbent | ΔH° | ΔS° | Nature of Process | Reference |

|---|---|---|---|---|

| Mango Leaf & Orange Peel | Positive | Positive | Spontaneous and Endothermic | njse.org.ng |

Radiation-Induced Degradation and Dosimetry Applications

This compound undergoes color degradation when exposed to ionizing radiation, a property that has been harnessed for applications in radiation dosimetry.

Aqueous solutions of this compound have been evaluated as possible gamma-ray dosimeters. researchgate.netakjournals.com The principle lies in the measurable change in the solution's color, or absorbance, upon exposure to radiation. The absorbed dose can be determined by measuring this change using spectrophotometric techniques. researchgate.net

The response of a 0.10 mM aqueous solution of this compound to gamma radiation has been studied by measuring its absorbance at its maximum wavelength (λmax) of 434 nm. akjournals.com The useful dose range for such a dosimeter was found to be up to 0.82 kGy, which can be extended to 1.65 kGy, making it suitable for applications in food irradiation. researchgate.netakjournals.com

Recent advancements have focused on extending the dosimetric range and improving the stability of this compound dosimeters.

Alkaline Medium: Introducing an alkaline medium (pH 12.5) significantly improves the sensitivity and dynamic range of the this compound dosimeter, enabling the reliable measurement of higher doses. researchgate.netresearchgate.net

Epoxy Resin Films: this compound-epoxy resin films have been developed for high-dose radiation dosimetry. These films, with an optimal this compound concentration of 0.20 w/v%, can measure doses in the range of 0.5–17 kGy. d-nb.info They exhibit excellent pre-irradiation stability (90 days) and post-irradiation stabilization within three days. d-nb.info These film dosimeters are particularly relevant for applications such as radiation processing, food irradiation, and the sterilization of medical products. d-nb.info

The stability of this compound dosimeters under various environmental conditions, such as temperature and light, has also been investigated. Aqueous solutions of this compound have shown high stability in the dark. researchgate.net

Advanced Material Integration and Sensor Development

Cresol (B1669610) Red in Modified Electrode Fabrication

The incorporation of Cresol Red into electrode materials has emerged as a promising strategy for developing electrochemical sensors with enhanced performance. Modified electrodes utilizing this compound can exhibit improved electrocatalytic activity and selectivity towards target analytes.

One approach involves the fabrication of modified electrodes using this compound on high conducting surfaces, such as tin(IV) oxide (SnO2) coated glass. These electrodes have been explored as sensor indicators in potentiometric acid-base titrations in aqueous solutions. A study demonstrated the preparation of a glass SnO2/Cresol Red electrode, which showed a linear E-pH curve with a slope of 51.581 V/dec at 298K, closely aligning with the theoretical Nernstian slope juniperpublishers.comresearchgate.net. The response time of this sensor ranged from 100 to 450 seconds, indicating its practical applicability juniperpublishers.comresearchgate.net. The potential of the this compound electrode relative to a saturated calomel (B162337) electrode (SCE) at [H+] = 1 was computed as 325.32 mV juniperpublishers.com.

Electropolymerization has also been employed to synthesize nano polymeric this compound films on electrode surfaces, such as glassy carbon electrodes (GCE). This method offers advantages including cost-effectiveness, high surface area, effective mass transport, and electrocatalytic properties kashanu.ac.irresearchgate.net. Nano poly this compound modified GCEs have been successfully applied for the selective determination of uric acid in the presence of ascorbic acid kashanu.ac.irresearchgate.netresearchgate.netsemanticscholar.org. These modified electrodes demonstrated excellent electrocatalytic activity, with the oxidation current of uric acid being significantly higher compared to bare GCE kashanu.ac.irresearchgate.net. Using differential pulse voltammetry, a linear relationship between the oxidation current and uric acid concentration was observed in the range of 30 µM to 575 µM, with a detection limit of 5 µM (S/N = 3) kashanu.ac.irresearchgate.net. The modified electrode was also capable of resolving the signals of both ascorbic acid and uric acid in a mixture kashanu.ac.irresearchgate.netresearchgate.net.

Another study on a this compound modified glassy carbon electrode prepared by an electrochemical method showed high electrocatalytic activity towards ascorbic acid oxidation, with a reduced overpotential of 300 mV compared to bare GCE researchgate.net. The calibration graph for ascorbic acid was linear in the range of 50–500 µM researchgate.net. This electrode also enhanced the current response of dopamine (B1211576) and could separate the electrochemical responses of ascorbic acid and dopamine, with a separation of 190 mV between their anodic peak potentials by cyclic voltammetry researchgate.net.

The surface morphology of these modified electrodes, often characterized by techniques like Scanning Electron Microscopy (SEM) or Field Emission Scanning Electron Microscopy (FESEM), reveals the successful deposition of polymeric or composite layers kashanu.ac.irresearchgate.netresearchgate.net. For nano poly this compound modified GCEs, the formation of small irregular spherical particles indicates the modification of the glassy carbon surface kashanu.ac.irresearchgate.net.

Polymer-Based this compound Composites for Sensing

This compound has been integrated into various polymer matrices to create composite materials with tailored sensing properties. These composites leverage the pH-sensitive nature of this compound within a solid or semi-solid support, enabling applications in colorimetric and optical sensing.

Colorimetric silicone composites incorporating this compound have been developed as stimuli-responsive materials for detecting trace amounts of ammonia (B1221849) atmosphere and monitoring seafood spoilage rsc.org. These composites, fabricated through additive manufacturing techniques like direct ink writing, exhibit color changes upon exposure to ammonia vapor rsc.org. This compound in these composites appears red under strongly acidic conditions and transitions to yellow as the pH increases, a change driven by alterations in its molecular structure's conjugation rsc.org. This stable and reversible color response makes such composites useful in stimuli-responsive and pH-indicating systems rsc.org.

Poly(ionic liquid)s (PILs) have also been utilized as a structural scaffold for pH-responsive anions like this compound in colorimetric pH sensing applications core.ac.uk. Crosslinked PILs with this compound anions can yield reusable sensor strips that function in both aqueous and gaseous environments core.ac.uk.

Furthermore, polymer film composites of polyvinyl alcohol (PVA), trichloroethylene (B50587) (TCE), and this compound dye have been investigated for their potential as gamma radiation dosimeters mdpi.com. These films, prepared via the solvent-casting method, show visible color changes upon irradiation with gamma rays mdpi.com. The color changes from purple (at pH > 8.8) in unirradiated films to yellow (indicating a pH between 2.8 and 7.2) at higher radiation doses mdpi.com. This color transition is attributed to the increase in acid concentration formed due to irradiation mdpi.com. The dose response at specific wavelengths (e.g., 438 nm and 575 nm) can be correlated with the radiation dose, demonstrating the potential of these composites for radiation dosimetry in the range of 0–12 kGy mdpi.com.

This compound has also been incorporated into cellulose (B213188) acetate (B1210297) films to create freshness indicators for monitoring fish quality semanticscholar.org. These indicators respond to changes in ammonia concentration in the packaging headspace, which is an indicator of spoilage semanticscholar.org. The color of the indicator changes from yellow to black and then to purple as the ammonia concentration increases, correlating with the progression of spoilage semanticscholar.org.

Immobilization of this compound in Nanomaterials for Opto-Chemical Sensors

The immobilization of this compound within nanomaterials and nanostructured matrices is a key strategy for developing highly sensitive and stable opto-chemical sensors. The nanoscale environment can offer advantages such as increased surface area, enhanced analyte diffusion, and improved signal transduction.

The sol-gel method is a widely used technique for entrapping this compound within inorganic or hybrid organic-inorganic matrices, such as silica (B1680970) and titania nanomatrices nih.govresearchgate.netresearchgate.netresearchgate.netaiche.orgresearchgate.net. This method allows for the creation of porous structures that facilitate the interaction between the immobilized dye and the analyte.

This compound immobilized in a titanium dioxide (TiO2) thin film on a tin-diffused glass substrate has been used to fabricate planar optical waveguide sensors for the detection of dimethylamine (B145610) (DMA) optica.orgacs.org. The sensing mechanism relies on the evanescent wave diversification caused by optical changes in the sensing layer upon exposure to DMA, combined with the deprotonation of immobilized this compound by the basic analyte optica.org. This type of sensor exhibited a fast response time of 6 seconds and a recovery time of 21 seconds for a DMA concentration of 0.004 mg/m³, with a limit of detection of 0.0008 mg/m³ optica.org. The sensing layer also showed good stability for up to 30 days optica.org.

Fiber optic pH sensors have been developed by immobilizing this compound within silica nanomatrix (SNM) and titania nanomatrix (TNM) synthesized via the sol-gel method researchgate.netresearchgate.netresearchgate.net. These nanomatrices provide a stable environment for the dye and allow for reversible pH sensing. Studies have characterized the structural and optical properties of these matrices, including particle size, surface area, thermal stability, and refractive index researchgate.netresearchgate.net. For instance, CR-SNM showed an average particle size of approximately 45 nm, a large surface area of around 380 m²/g, and thermal stability up to 400 °C researchgate.net. CR-TNM had a smaller particle size of about 24 nm and a surface area of 211 m²/g researchgate.net. The sensitivity of the CR-SNM coated fiber was estimated at about 52.8 counts/pH, which was higher than that of the CR-TNM coated fiber (14.53 counts/pH) researchgate.net. The response time of CR-SNM was faster (0.17 s at pH 12) compared to CR-TNM (0.48 s) researchgate.net.

Immobilized this compound in sol-gel thin films has also been utilized in optical biosensors. For example, a biosensor for the determination of acetazolamide (B1664987), an anti-glaucoma agent, was developed by co-immobilizing carbonic anhydrase enzyme and this compound in a sol-gel film researchgate.netrsc.org. The sensor measures the inhibition of the enzyme's activity by acetazolamide, which affects the local pH and, consequently, the color of the immobilized this compound rsc.org. This resulted in an acetazolamide concentration-dependent change in spectrometric absorbance, with linearity in the range of 1–10 mM rsc.org. The absorption spectra of immobilized this compound show characteristic bands similar to those in solution, with maximum absorbance at 440 nm for the yellow acid form (pH < 7.2) and 570 nm for the red basic form (pH > 8.8), with an isosbestic point at approximately 480 nm researchgate.net.

Theoretical Studies and Mechanistic Insights

Protonation Equilibria and Molecular Tautomerism

Cresol (B1669610) red, a sulfonephthalein dye, is a weak organic diacid that exists in different protonated forms depending on the pH of the solution. These forms exhibit distinct colors, which is the basis of its function as a pH indicator. The color changes are a result of structural changes in the molecule that alter its light absorption properties.

Cresol red can exist in three main forms in solution, depending on the pH: the fully protonated species (H₂CR), the mono-deprotonated species (HCR⁻), and the di-deprotonated species (CR²⁻). mdpi.com

The fully protonated form, H₂CR, is present under highly acidic conditions and typically results in orange-red solutions. mdpi.com Its theoretical maximum absorbance wavelength (λmax) is around 518 nm. researchgate.netresearchgate.net

The mono-deprotonated form, HCR⁻, is prevalent in a more neutral to slightly acidic range and appears yellow. mdpi.com

The di-deprotonated form, CR²⁻, exists in alkaline conditions and appears red or purple. mdpi.com The deprotonation in alkaline medium increases the extent of conjugation in the molecule, shifting the light absorption to a longer wavelength, around 573 nm. researchgate.net

The transitions between these forms occur over specific pH ranges. This compound exhibits color transitions at pH 0.2–1.8 (red to yellow) and pH 7.1–8.8 (yellow to purple).

The protonation equilibria can be represented by the following reactions: H₂CR ⇌ H⁺ + HCR⁻ HCR⁻ ⇌ H⁺ + CR²⁻

Studies have focused on determining the protonation constants (pKa values) associated with these equilibria. For the second protonation step (HCR⁻ ⇌ H⁺ + CR²⁻), the thermodynamic constant (logK₁) has been determined through potentiometric and pH-dependent UV-Visible titrations. Values around 8.14 to 8.212 have been reported at 298 K and an ionic strength of 0.1 M (KCl), consistent with literature data. mdpi.comresearchgate.net

While the primary color changes are attributed to protonation and deprotonation, the concept of tautomerism is also relevant to pH indicators. The color variation in acid-base indicators is fundamentally linked to "tautomer" structural changes, where tautomers exist in equilibrium as conjugate acid-base pairs, and pH influences this equilibrium. google.com For dyes containing a COOH group, a colorless lactone can be a predominant tautomer of the molecular form. mdpi.com Although this compound is a sulfonephthalein, the principle of pH affecting tautomeric equilibrium contributing to color change is applicable.

Interactive Table: this compound Protonation Forms and Colors

| Species | pH Range | Color | Approximate λmax (nm) |

| H₂CR | < 1.8 | Orange-Red | ~518 |

| HCR⁻ | 1.8 – 7.1 | Yellow | ~434 |

| CR²⁻ | > 7.1 | Red/Purple | ~573 |

Intermolecular Interactions and Complex Formation

This compound can engage in various intermolecular interactions, influencing its behavior in solution and its potential to form complexes with other species. These interactions include electrostatic interactions, hydrophobic interactions, hydrogen bonds, pi-stacking, cation-pi interactions, and van der Waals forces. researchgate.net